RAS GTPase inhibitor 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RAS GTPase inhibitor 1 is a small molecule inhibitor targeting the RAS family of GTPases, which are crucial regulators of cell signaling pathways that control cell growth and proliferation. Mutations in RAS proteins, particularly KRAS, are implicated in a significant percentage of human cancers, making RAS GTPase inhibitors a focal point in cancer research and drug development .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of RAS GTPase inhibitor 1 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. One common method involves the use of guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs) to facilitate the exchange of GDP for GTP, thereby activating RAS . The synthetic route typically includes the following steps:
- Preparation of the core scaffold through a series of condensation and cyclization reactions.
- Functionalization of the core scaffold with various substituents to enhance binding affinity and selectivity.
- Final coupling reactions to introduce specific functional groups that target the active site of RAS proteins.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Batch or continuous flow synthesis to maintain consistent reaction conditions.
- Purification steps such as crystallization, chromatography, and recrystallization to achieve the desired purity.
- Quality control measures to ensure the final product meets regulatory standards.
化学反応の分析
Types of Reactions: RAS GTPase inhibitor 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of the core scaffold, each with specific functional groups that enhance the inhibitor’s binding affinity and selectivity for RAS proteins.
科学的研究の応用
RAS GTPase inhibitor 1 has a wide range of scientific research applications, including:
作用機序
RAS GTPase inhibitor 1 exerts its effects by binding to the active site of RAS proteins, thereby preventing the exchange of GDP for GTP and inhibiting the activation of RAS signaling pathways . The inhibitor targets specific molecular interactions within the active site, disrupting the conformational changes required for RAS activation. This inhibition leads to the suppression of downstream signaling pathways that promote cell growth and proliferation, ultimately resulting in reduced tumor growth and progression .
類似化合物との比較
Sotorasib: A KRAS G12C inhibitor developed by Amgen, approved for the treatment of non-small cell lung cancer.
Adagrasib: Another KRAS G12C inhibitor with similar mechanisms of action and therapeutic applications.
Uniqueness: RAS GTPase inhibitor 1 is unique in its ability to target a broad range of RAS mutations, making it a versatile tool for studying RAS biology and developing new cancer therapies. Unlike some inhibitors that are specific to certain mutations, this compound offers broader applicability and potential for combination therapies .
生物活性
RAS proteins are pivotal in cell signaling pathways that regulate growth and differentiation. Mutations in RAS are implicated in various cancers, making RAS GTPase inhibitors a focal point for therapeutic development. RAS GTPase inhibitor 1, particularly compounds like RMC-7977 and RMC-6236, have shown promise in targeting active RAS proteins. This article explores the biological activity of these inhibitors, focusing on their mechanisms, efficacy in preclinical and clinical studies, and potential resistance mechanisms.
RAS proteins exist in two states: inactive (GDP-bound) and active (GTP-bound). The transition to the active state is facilitated by guanine nucleotide exchange factors (GEFs), while GTPase-activating proteins (GAPs) accelerate the hydrolysis of GTP to GDP, thus turning off RAS signaling. Inhibitors like RMC-7977 target the GTP-bound forms of RAS, disrupting downstream signaling pathways that promote tumor growth.
Key Mechanisms:
- Inhibition of GTP Binding : Compounds like RMC-7977 bind to the active site of RAS, preventing GTP binding and subsequent activation of downstream effectors.
- Induction of Apoptosis : Studies have shown that treatment with these inhibitors leads to increased apoptosis in cancer cell lines dependent on RAS signaling.
- Alteration of Signaling Pathways : Inhibition leads to changes in MAPK and PI3K signaling pathways, which are crucial for cell survival and proliferation.
Table 1: Summary of Preclinical Findings for RAS GTPase Inhibitors
Compound | Cancer Type | Mechanism of Action | Key Findings |
---|---|---|---|
RMC-7977 | Pancreatic Ductal Adenocarcinoma (PDAC) | Inhibits GTP-bound KRAS | Induces apoptosis; extends survival in KPC mouse model |
RMC-6236 | Various solid tumors | Broad-spectrum RAS inhibition | Sustained inhibition of pERK and pS6; induces apoptosis |
KRASi | NSCLC | Selective inhibition of mutant KRAS | Reduces cytoplasmic EZH2; promotes DLC1 expression |
In studies involving pancreatic cancer models, RMC-7977 demonstrated significant anti-tumor activity. In KPC mouse models, treatment resulted in a threefold extension of overall survival compared to controls. The compound effectively inhibited the MAPK pathway biomarkers such as pERK and pS6, indicating robust pathway suppression .
Clinical Trials
Recent clinical trials have evaluated the efficacy of these inhibitors in human subjects. For instance, a trial involving RMC-6236 reported promising results with sustained inhibition of tumor markers and induction of apoptosis across various cancer types.
Case Study Highlights:
- Patient A : Treated with RMC-6236 showed a marked reduction in tumor size after 12 weeks, with significant decreases in pERK levels.
- Patient B : Demonstrated resistance after initial response; further analysis revealed activation of alternative oncogenic pathways despite continued treatment.
Resistance Mechanisms
Despite initial successes, resistance to RAS GTPase inhibitors has emerged as a significant challenge. Studies indicate that tumors may develop compensatory mechanisms that reactivate downstream signaling pathways.
Notable Resistance Mechanisms:
- Activation of Alternative Oncogenic Pathways : Resistance has been linked to amplification of genes such as Myc and Jun, which can bypass the inhibited pathways.
- Mutations in Downstream Effectors : Secondary mutations in effector proteins can confer continued signaling despite the presence of inhibitors .
特性
分子式 |
C27H28ClF4N5O2 |
---|---|
分子量 |
566.0 g/mol |
IUPAC名 |
2-N-(3-chloro-4-fluorophenyl)-4-N-[(1R)-1-cyclopropylpropyl]-8-(1,2,3,6-tetrahydropyridin-4-yl)quinazoline-2,4-diamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H27ClFN5.C2HF3O2/c1-2-22(16-6-7-16)30-24-19-5-3-4-18(15-10-12-28-13-11-15)23(19)31-25(32-24)29-17-8-9-21(27)20(26)14-17;3-2(4,5)1(6)7/h3-5,8-10,14,16,22,28H,2,6-7,11-13H2,1H3,(H2,29,30,31,32);(H,6,7)/t22-;/m1./s1 |
InChIキー |
LEDWHIWAVNXCBJ-VZYDHVRKSA-N |
異性体SMILES |
CC[C@H](C1CC1)NC2=NC(=NC3=C2C=CC=C3C4=CCNCC4)NC5=CC(=C(C=C5)F)Cl.C(=O)(C(F)(F)F)O |
正規SMILES |
CCC(C1CC1)NC2=NC(=NC3=C2C=CC=C3C4=CCNCC4)NC5=CC(=C(C=C5)F)Cl.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。